![molecular formula C11H12N4OS B14171264 1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea CAS No. 6452-08-0](/img/structure/B14171264.png)
1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of an indolinone moiety linked to a thiourea group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea typically involves the condensation of 1,1-dimethylthiourea with 2-oxoindoline-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized thiourea derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research has indicated that this compound may have therapeutic potential due to its ability to interact with specific biological targets.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 1,1-dimethyl-3-[(Z)-(2-oxo-3,3-diphenyl-1-indenylidene)amino]thiourea
- 1-(acyl/aroyl)-3-(substituted)thioureas
- Spiroindole and spirooxindole derivatives
Uniqueness
1,1-dimethyl-3-[(Z)-(2-oxoindolin-3-ylidene)amino]thiourea is unique due to its specific structural features, such as the indolinone moiety and the thiourea group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, selectivity, and efficacy in certain contexts.
特性
CAS番号 |
6452-08-0 |
|---|---|
分子式 |
C11H12N4OS |
分子量 |
248.31 g/mol |
IUPAC名 |
3-[(2-hydroxy-1H-indol-3-yl)imino]-1,1-dimethylthiourea |
InChI |
InChI=1S/C11H12N4OS/c1-15(2)11(17)14-13-9-7-5-3-4-6-8(7)12-10(9)16/h3-6,12,16H,1-2H3 |
InChIキー |
ZQNRZEOPQMUIBY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)N=NC1=C(NC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


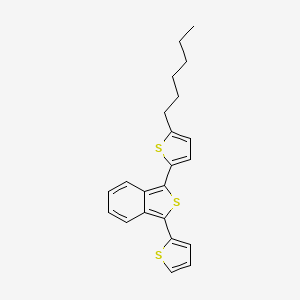
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
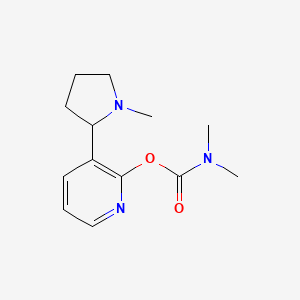
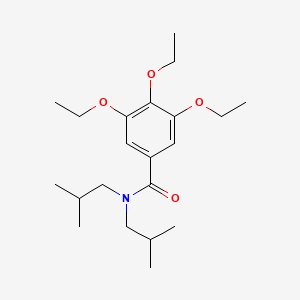

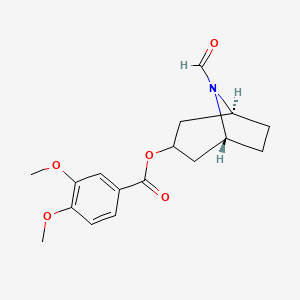
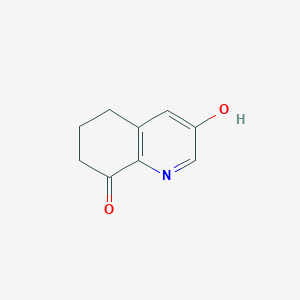
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
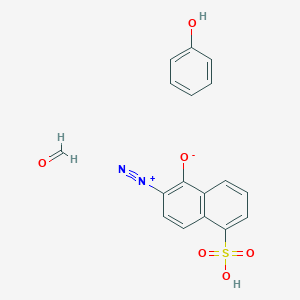
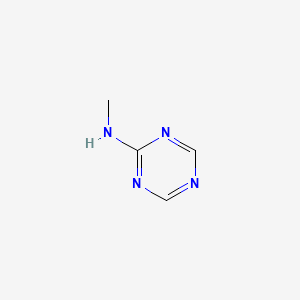
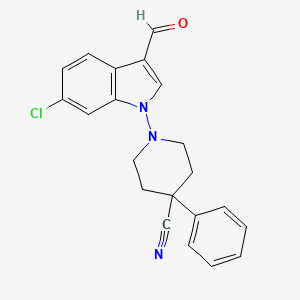
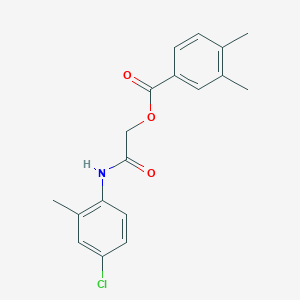
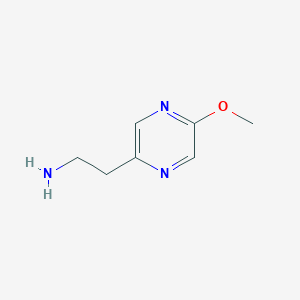
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B14171252.png)
